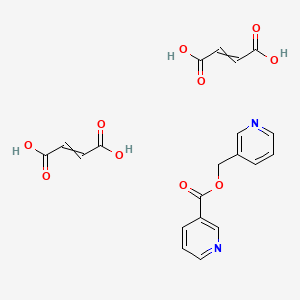
Ethanol, 2-anilino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-anilino-, hydrochloride is an organic compound with the molecular formula C8H11NO·HCl. It is a derivative of ethanol where an aniline group is attached to the second carbon atom. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-anilino-, hydrochloride typically involves the reaction of aniline with ethylene oxide in the presence of hydrochloric acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{CH}_2\text{CH}_2\text{O} + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{NHCH}_2\text{CH}_2\text{OH} \cdot \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-anilino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of 2-anilinoacetaldehyde.
Reduction: Formation of 2-anilinoethanol.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
Ethanol, 2-anilino-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethanol, 2-anilino-, hydrochloride involves its interaction with various molecular targets. The aniline group can interact with enzymes and receptors, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The compound’s effects are mediated through its interactions with cellular pathways and molecular targets.
Comparison with Similar Compounds
Aniline: A simpler aromatic amine with a similar structure but lacking the ethanol moiety.
Ethanol: A simple alcohol without the aniline group.
Phenethylamine: A compound with a similar structure but with an ethylamine group instead of an aniline group.
Uniqueness: Ethanol, 2-anilino-, hydrochloride is unique due to the presence of both an aniline group and an ethanol moiety, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
41210-94-0 |
|---|---|
Molecular Formula |
C8H12ClNO |
Molecular Weight |
173.64 g/mol |
IUPAC Name |
2-anilinoethanol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c10-7-6-9-8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;1H |
InChI Key |
PQLXJCRFZCRBNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


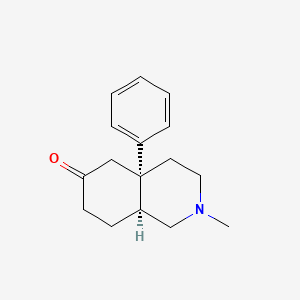
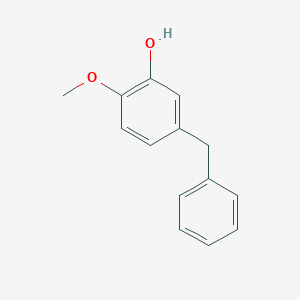

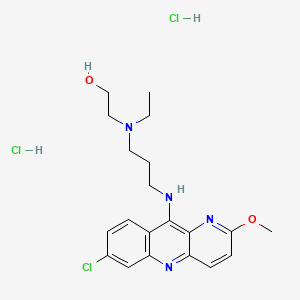
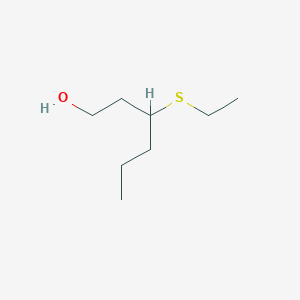
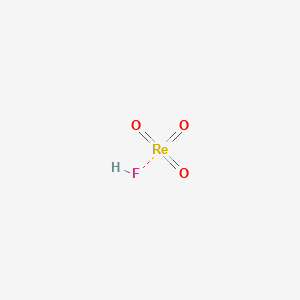
![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)
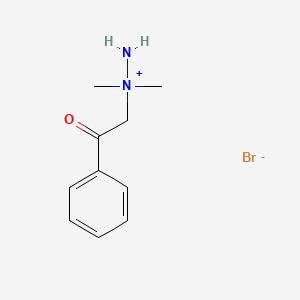
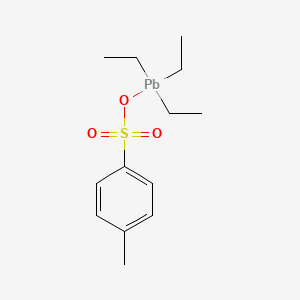
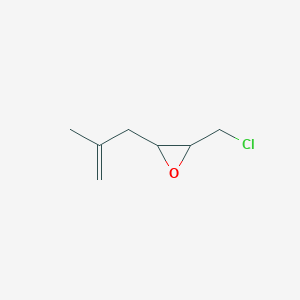
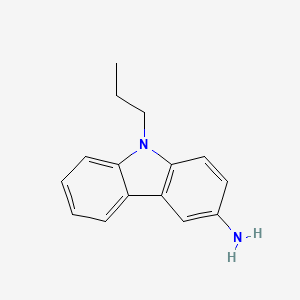
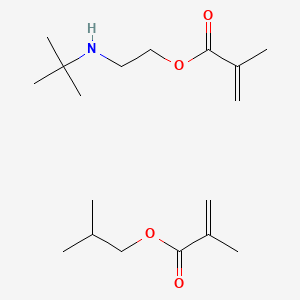
![4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14661070.png)
